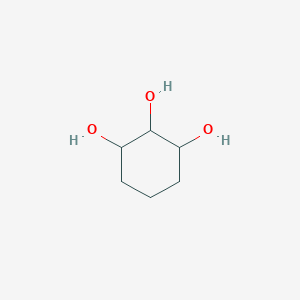

1,2,3-Cyclohexanetriol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclohexane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-4-2-1-3-5(8)6(4)9/h4-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSANPWSFUSNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867829 | |

| Record name | Cyclohexane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6286-43-7 | |

| Record name | 1,3-Cyclohexanetriol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers and Nomenclature of 1,2,3-Cyclohexanetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2,3-cyclohexanetriol, detailing their nomenclature, stereochemical relationships, and key physicochemical properties. It includes detailed experimental protocols for the synthesis and separation of these isomers, crucial for their application in research and development.

Introduction to this compound Stereoisomers

This compound is a polyhydroxylated cycloalkane with three hydroxyl groups on adjacent carbon atoms of a cyclohexane (B81311) ring. The presence of three stereogenic centers gives rise to a total of four stereoisomers. These consist of one meso compound and a pair of enantiomers, which are diastereomeric to the meso isomer. Understanding the distinct spatial arrangement of these isomers is critical as it dictates their physical, chemical, and biological properties.

Nomenclature and Stereochemical Relationships

The four stereoisomers of this compound are:

-

(cis,cis)-1,2,3-Cyclohexanetriol (or all-cis-1,2,3-Cyclohexanetriol): This is a meso compound, meaning it is achiral despite having stereogenic centers due to an internal plane of symmetry.

-

(1R,2R,3S)-1,2,3-Cyclohexanetriol and (1S,2S,3R)-1,2,3-Cyclohexanetriol: This pair of enantiomers has a trans relationship between the hydroxyl groups at C1 and C2, and a trans relationship between the hydroxyl groups at C2 and C3.

-

(1R,2S,3R)-1,2,3-Cyclohexanetriol: This is a chiral molecule and exists as a single enantiomer with a trans relationship between the hydroxyl groups at C1 and C2, and a cis relationship between the hydroxyl groups at C2 and C3. Its enantiomer is (1S,2R,3S)-1,2,3-Cyclohexanetriol.

The stereochemical relationships between these isomers can be visualized as follows:

Physicochemical Properties

Quantitative data for the individual stereoisomers of this compound is not extensively reported in readily available literature, with most commercial sources providing data for mixtures of cis and trans isomers. However, based on the properties of related cyclohexanetriols and general principles of stereochemistry, the following can be inferred and should be experimentally verified.

| Stereoisomer | IUPAC Name | Configuration | Melting Point (°C) | Specific Rotation ([α]D) |

| Meso | (cis,cis)-1,2,3-Cyclohexanetriol | (1r,2s,3s) | Data not available | 0° (achiral) |

| Enantiomer 1 | (1R,2R,3S)-1,2,3-Cyclohexanetriol | trans,trans | Data not available | Value > 0 |

| Enantiomer 2 | (1S,2S,3R)-1,2,3-Cyclohexanetriol | trans,trans | Data not available | Value < 0 |

| Chiral Isomer | (1R,2S,3R)-1,2,3-Cyclohexanetriol | trans,cis | Data not available | Data not available |

Note: Specific values for melting points and optical rotations require experimental determination for the pure, isolated stereoisomers.

Experimental Protocols

The synthesis and separation of this compound stereoisomers require stereocontrolled synthetic methods and effective purification techniques.

Synthesis of (cis,cis)-1,2,3-Cyclohexanetriol (Meso)

The all-cis isomer can be synthesized by the catalytic hydrogenation of benzene-1,2,3-triol (pyrogallol).

Protocol: Catalytic Hydrogenation of Pyrogallol

-

Reaction Setup: In a high-pressure autoclave, dissolve benzene-1,2,3-triol (pyrogallol) in a suitable solvent such as ethanol (B145695) or isopropanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as ruthenium on carbon (Ru/C) or rhodium on alumina (B75360) (Rh/Al₂O₃).

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to a pressure of approximately 70-100 atm. Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: After cooling to room temperature and carefully venting the hydrogen gas, filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product, which will likely be a mixture of stereoisomers with the all-cis isomer as the major product, can be purified by fractional crystallization or column chromatography on silica (B1680970) gel.

Synthesis of trans-1,2,3-Cyclohexanetriol Stereoisomers

The trans isomers can be prepared through the oxidation of cyclohexene (B86901) derivatives. One established method involves the Prévost reaction or a modification thereof.

Protocol: Dihydroxylation of Cyclohex-2-en-1-ol

-

Reaction Setup: Dissolve cyclohex-2-en-1-ol in a suitable solvent like acetic acid or a mixture of acetic acid and an inert solvent.

-

Reagent Addition: Add silver benzoate (B1203000) and iodine in stoichiometric amounts. The reaction proceeds through a cyclic iodonium (B1229267) intermediate.

-

Hydrolysis: The intermediate is then hydrolyzed to yield a mixture of di- and tri-acetates of this compound.

-

Saponification: The acetate (B1210297) groups are removed by saponification with a base such as sodium hydroxide (B78521) or potassium hydroxide in methanol.

-

Purification and Separation: The resulting mixture of cis and trans diastereomers can be separated by column chromatography on silica gel.

Separation of Diastereomers and Resolution of Enantiomers

Diastereomer Separation: The meso (cis,cis) isomer and the racemic pair of trans isomers have different physical properties (e.g., polarity, solubility, crystal structure) and can therefore be separated using standard laboratory techniques.

-

Column Chromatography: Flash chromatography on silica gel is a highly effective method. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane/ethyl acetate or dichloromethane/methanol), can be used to separate the diastereomers.

-

Fractional Crystallization: Differences in solubility in a particular solvent system can be exploited to selectively crystallize one diastereomer from the mixture.

Enantiomeric Resolution: The racemic mixture of the trans isomers must be resolved to obtain the individual enantiomers. This is typically achieved by forming diastereomeric derivatives with a chiral resolving agent.

Protocol: Resolution of Racemic trans-1,2,3-Cyclohexanetriol

-

Diastereomer Formation: React the racemic triol with an enantiomerically pure chiral acid or its derivative (e.g., (R)-(-)-mandelic acid, (+)-camphorsulfonic acid, or their acid chlorides) in the presence of a suitable base to form a mixture of diastereomeric esters or salts.

-

Diastereomer Separation: Separate the resulting diastereomers by fractional crystallization or chromatography.

-

Hydrolysis: Hydrolyze the separated diastereomeric esters or salts to regenerate the individual enantiomers of the this compound.

Conclusion

The stereoisomers of this compound present a rich area for stereochemical studies and potential applications in medicinal chemistry and materials science. A thorough understanding of their nomenclature, combined with robust synthetic and purification protocols, is essential for any research or development endeavor involving these compounds. The methodologies outlined in this guide provide a solid foundation for the preparation and characterization of the individual stereoisomers of this compound.

An In-depth Technical Guide to 1,2,3-Cyclohexanetriol: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Cyclohexanetriol, a vicinal triol on a cyclohexane (B81311) ring, is a polyhydroxylated cycloalkane of significant interest in stereochemistry and as a potential building block in organic synthesis. Its multiple stereoisomers, arising from the relative orientations of the three hydroxyl groups, present unique conformational landscapes and potential for diverse chemical reactivity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its stereoisomers, and available experimental protocols for its synthesis and characterization. While information on its direct involvement in biological signaling pathways is limited, this document aims to serve as a foundational resource for researchers exploring its potential applications.

Physical and Chemical Properties

This compound is a solid at room temperature with a molecular formula of C₆H₁₂O₃ and a molecular weight of approximately 132.16 g/mol .[1][2][3][4] Its physical and chemical properties are influenced by the stereochemistry of the hydroxyl groups. The presence of three hydroxyl groups makes the molecule polar and capable of extensive hydrogen bonding, leading to a relatively high boiling point and solubility in polar solvents.

A summary of its key physicochemical properties is presented in the table below. It is important to note that many of the available data points are calculated properties and may not have been experimentally verified for all stereoisomers.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | [4] |

| Molecular Weight | 132.16 g/mol | [1][2][4] |

| Physical State (20 °C) | Solid | [1] |

| Appearance | White to Light yellow to Light red powder to crystal | [1][4] |

| Normal Boiling Point (Tboil) | 623.43 K (calculated) | [5][6] |

| Normal Melting Point (Tfus) | 340.15 ± 2.00 K (calculated) | [5][6] |

| logP (Octanol/Water Partition Coefficient) | -0.747 (calculated) | [5][6] |

| Water Solubility (log10WS) | -0.35 mol/l (calculated) | [5][6] |

| Purity (GC) | >97.0% (for commercial samples of cis- and trans- mixture) | [1][3][4] |

| CAS Registry Number | 6286-43-7 (for the mixture of isomers) | [1][2] |

Stereoisomerism

This compound has three chiral centers, leading to the possibility of several stereoisomers. The cis/trans relationship of the three hydroxyl groups defines the different diastereomers. Due to the cyclic nature of the molecule and the potential for meso compounds, the exact number of unique stereoisomers is four: two pairs of enantiomers and no meso compounds.[7] The conformational analysis of these isomers is complex, with the cyclohexane ring adopting chair conformations to minimize steric strain. The equatorial or axial orientation of the hydroxyl groups significantly impacts the stability and reactivity of each isomer.[2][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the configuration and conformation of these stereoisomers.[10][11]

Experimental Protocols

Synthesis of (±)-all-cis-1,2,4-Cyclohexanetriol via High-Pressure Hydrogenation

This protocol describes the one-step synthesis of (±)-all-cis-1,2,4-cyclohexanetriol by the high-pressure hydrogenation of 1,2,4-benzenetriol.[10]

Reaction Scheme:

Synthesis of (±)-all-cis-1,2,4-cyclohexanetriol.

Materials:

-

1,2,4-Trihydroxybenzene (1,2,4-benzenetriol)

-

Rhodium on aluminum oxide (5% Rh/Al₂O₃)

-

Tetrahydrofuran (B95107) (THF)

-

Hydrogen gas (H₂)

-

Silica (B1680970) gel for flash chromatography

-

Solvents for chromatography (e.g., CH₂Cl₂/MeOH)

Equipment:

-

High-pressure autoclave (Parr apparatus or similar)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Flash chromatography setup

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a high-pressure autoclave, dissolve 1,2,4-trihydroxybenzene in tetrahydrofuran (THF).

-

Catalyst Addition: Add a catalytic amount of 5% rhodium on aluminum oxide to the solution.

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 100 atmospheres with hydrogen.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Work-up: After cooling to room temperature, carefully release the pressure and filter the reaction mixture to remove the catalyst.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product is a complex mixture of isomers.

-

Isolation: Purify the crude mixture by flash chromatography on silica gel using a mixture of CH₂Cl₂/MeOH (e.g., 4:1) as the eluent to isolate the (±)-all-cis-1,2,4-cyclohexanetriol. The yield of the desired product is reported to be around 50%.[10]

Characterization:

The structure and purity of the synthesized (±)-all-cis-1,2,4-cyclohexanetriol can be confirmed by:

-

¹H NMR and ¹³C NMR Spectroscopy: To determine the stereochemistry and confirm the structure.[10]

-

Mass Spectrometry (MS): To confirm the molecular weight.[10]

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most powerful tool for the stereochemical analysis of this compound isomers.[10][11] The coupling constants between the protons on the carbon atoms bearing the hydroxyl groups provide crucial information about their relative stereochemistry (cis or trans).[11] Derivatization with agents like α-methoxy-α-phenylacetic acid (MPA) can be used to further resolve signals and aid in the assignment of absolute configuration.[11]

Gas Chromatography (GC):

Due to its polarity and high boiling point, this compound is not ideal for direct GC analysis. Derivatization is necessary to increase its volatility. Silylation, by reacting the hydroxyl groups with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to produce more volatile trimethylsilyl (B98337) (TMS) ethers that can be readily analyzed by GC.[12][13]

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding the specific biological activities of this compound and its involvement in any signaling pathways. While some related compounds, such as cyclohexane triones, have been investigated for their antibacterial properties, these findings cannot be directly extrapolated to this compound.[14] Similarly, derivatives of 1,2-cyclohexanedione (B122817) have shown potential as anticancer and antimicrobial agents, but this is a different class of compounds.[15]

Future research is needed to explore the potential biological roles of the different stereoisomers of this compound. Their unique three-dimensional structures could allow for specific interactions with biological targets such as enzymes or receptors.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a this compound isomer.

General workflow for the synthesis and characterization.

Conclusion

This compound represents a fascinating class of molecules with rich stereochemistry. While its physical and chemical properties have been partially characterized, particularly through computational methods, a significant gap exists in the experimental data for all its stereoisomers. The provided synthetic protocol for a related compound offers a viable route for accessing these molecules, which can then be subjected to detailed structural and biological evaluation. The lack of information on its biological activity and role in signaling pathways presents a clear opportunity for future research. This technical guide serves as a comprehensive starting point for scientists and researchers interested in exploring the chemistry and potential applications of this compound and its derivatives.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | 6286-43-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. This compound (cis- and trans- mixture) [cymitquimica.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. This compound (CAS 6286-43-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. allen.in [allen.in]

- 8. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 14. Cyclohexane triones, novel membrane-active antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Synthesis of 1,2,3-Cyclohexanetriol: A Technical Guide to Starting Materials and Methods

For Immediate Release

This technical guide provides an in-depth overview of the primary synthetic routes to 1,2,3-cyclohexanetriol, a molecule of significant interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering a detailed examination of starting materials, reaction protocols, and comparative quantitative data.

Introduction

This compound, also known as hexahydropyrogallol or pyrogallitol, is a polyhydroxylated cycloalkane with a range of stereoisomers. Its structural features make it a valuable chiral building block in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. The strategic selection of starting materials and synthetic methods is crucial for achieving desired stereoisomers and yields. This guide explores the two principal pathways for the synthesis of this compound: the hydrogenation of pyrogallol (B1678534) and the stereoselective dihydroxylation of cyclohexene (B86901) derivatives.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be broadly categorized into two main approaches based on the starting material:

-

Hydrogenation of Pyrogallol (1,2,3-Trihydroxybenzene): This is a direct and common method that involves the reduction of the aromatic ring of pyrogallol to the corresponding cyclohexane (B81311) derivative.

-

Dihydroxylation of Cyclohexene Derivatives: This approach involves the introduction of hydroxyl groups onto a cyclohexene backbone, often with a pre-existing hydroxyl group to direct the stereochemistry. A key starting material for this route is 3-cyclohexen-1-ol (B1583433).

The choice of starting material and synthetic route has a significant impact on the stereochemical outcome and overall efficiency of the synthesis.

I. Synthesis from Pyrogallol (1,2,3-Trihydroxybenzene)

The high-pressure hydrogenation of pyrogallol is a well-established method for producing various isomers of this compound.[1] The reaction involves the reduction of the aromatic ring using a metal catalyst under high pressure and temperature.

Reaction Scheme

Caption: Hydrogenation of Pyrogallol.

Experimental Protocols

High-Pressure Hydrogenation with Raney Nickel:

A solution of pyrogallol in ethanol (B145695) is subjected to hydrogenation in a high-pressure autoclave in the presence of Raney nickel catalyst.[1]

-

Substrate: 2.5 moles of pyrogallol

-

Solvent: 1000 mL of ethanol

-

Catalyst: 50 g (wet) of Raney nickel

-

Temperature: 140°C

-

Pressure: 3000 p.s.i. of hydrogen

-

Reaction Time: 3 hours

-

Work-up: After removal of the catalyst and ethanol, the residue is distilled under vacuum to yield a mixture of cyclohexanetriol isomers.

High-Pressure Hydrogenation with Copper-Chromium Oxide:

Pyrogallol dissolved in 1,4-dioxane (B91453) is hydrogenated using a copper-chromium oxide catalyst.[1]

-

Substrate: 0.05 mole of pure pyrogallol

-

Solvent: 200 cc of pure 1,4-dioxane

-

Catalyst: 20 g of copper-chromium oxide

-

Temperature: 140-145°C

-

Pressure: 3100 p.s.i. of hydrogen

-

Reaction Time: 150 minutes

Quantitative Data

| Catalyst | Starting Material | Product(s) | Yield | Reference |

| Raney Nickel | Pyrogallol | cis,cis,cis-1,2,3-Cyclohexanetriol & other isomers | 35-60% (total triols) | [1] |

| Copper-Chromium Oxide | Pyrogallol | This compound isomer mixture | Not specified in detail | [1] |

II. Synthesis from Cyclohexene Derivatives

A more stereocontrolled approach to specific isomers of this compound involves the dihydroxylation of cyclohexene derivatives, particularly 3-cyclohexen-1-ol. This method allows for the sequential introduction of hydroxyl groups, with the existing alcohol group influencing the stereochemical outcome of the subsequent additions.

Reaction Schemes

The synthesis from 3-cyclohexen-1-ol can proceed through different dihydroxylation methods to yield either cis or trans isomers relative to the existing hydroxyl group.

Syn-dihydroxylation (e.g., using Osmium Tetroxide):

Caption: Syn-dihydroxylation of 3-cyclohexen-1-ol.

Anti-dihydroxylation (e.g., via epoxidation and hydrolysis):

Caption: Anti-dihydroxylation of 3-cyclohexen-1-ol.

Experimental Protocols

Syn-dihydroxylation with Osmium Tetroxide:

The reaction of 3-cyclohexen-1-ol with a catalytic amount of osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) yields a cis-diol. The stereochemistry of the product will be relative to the starting hydroxyl group.

-

Substrate: 3-cyclohexen-1-ol

-

Reagents: Catalytic OsO₄, NMO

-

Solvent: Acetone/water mixture

-

Work-up: Reduction of the osmate ester intermediate with sodium bisulfite.

Anti-dihydroxylation via Epoxidation and Hydrolysis:

This two-step process involves the epoxidation of the double bond in 3-cyclohexen-1-ol, followed by acid-catalyzed hydrolysis of the epoxide to give a trans-diol.

-

Step 1: Epoxidation

-

Substrate: 3-cyclohexen-1-ol

-

Reagent: meta-Chloroperoxybenzoic acid (m-CPBA)

-

Solvent: Dichloromethane

-

-

Step 2: Hydrolysis

-

Intermediate: Cyclohexene oxide derivative

-

Reagent: Dilute aqueous acid (e.g., H₂SO₄)

-

Quantitative Data

| Method | Starting Material | Key Reagents | Expected Product Stereochemistry | Typical Yields (analogous reactions) |

| Syn-dihydroxylation | 3-Cyclohexen-1-ol | OsO₄, NMO | cis-diol | High |

| Anti-dihydroxylation | 3-Cyclohexen-1-ol | m-CPBA, H₃O⁺ | trans-diol | High |

Summary and Outlook

The synthesis of this compound can be effectively achieved through two primary routes: the hydrogenation of pyrogallol and the dihydroxylation of cyclohexene derivatives. The choice of starting material is a critical determinant of the synthetic strategy.

-

Pyrogallol offers a direct, one-step approach to a mixture of this compound isomers. This method is suitable for applications where a specific stereoisomer is not required or can be separated from the mixture.

-

Cyclohexene derivatives , such as 3-cyclohexen-1-ol, provide a more controlled, stereoselective pathway to specific isomers of this compound. By selecting the appropriate dihydroxylation reagents, chemists can favor the formation of either cis or trans diols.

Future research in this area may focus on the development of more efficient and stereoselective catalytic systems, as well as the use of renewable starting materials to enhance the sustainability of this compound synthesis. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the rational design of synthetic strategies for this important class of molecules.

References

- 1. Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2,3-Cyclohexanetriol: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3-cyclohexanetriol, a versatile carbocyclic polyol. The document covers its chemical identity, including stereoisomer-specific CAS numbers, and delves into its synthesis, purification, and spectroscopic characterization. Furthermore, it explores the burgeoning interest in this compound and its derivatives within the realm of drug discovery and development, highlighting their potential as therapeutic agents.

Chemical Identity and Properties

This compound, also known as hexahydropyrogallol, is a saturated cyclic alcohol containing three hydroxyl groups on adjacent carbon atoms of a cyclohexane (B81311) ring. The presence of multiple chiral centers gives rise to several stereoisomers. The general CAS number for the mixture of cis- and trans-isomers is 6286-43-7 .[1] Specific stereoisomers have their own unique CAS numbers, for instance, (1R,2s,3S)-Cyclohexane-1,2,3-triol is registered under CAS number 2630-64-0 .

A summary of key chemical identifiers is provided in the table below.

| Identifier | Value |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| CAS Number (cis/trans mixture) | 6286-43-7 |

| CAS Number ((1R,2s,3S)-isomer) | 2630-64-0 |

| Synonyms | Hexahydropyrogallol, Pyrogallitol |

Synthesis and Purification

The synthesis of specific isomers of cyclohexanetriol often involves stereoselective methods. A common precursor for the synthesis of various cyclohexanetriol isomers is 3-cyclohexen-1-ol (B1583433). For instance, the synthesis of the four diastereomers of 1,2,4-cyclohexanetriol has been achieved from 3-cyclohexen-1-ol benzoate.[2]

A general workflow for the synthesis of a cyclohexanetriol from a corresponding benzenetriol is outlined below. This method typically involves high-pressure hydrogenation.

Caption: General synthesis workflow for this compound.

Experimental Protocol: High-Pressure Hydrogenation of 1,2,4-Benzenetriol (B23740)

This protocol is adapted from the synthesis of all-cis-1,2,4-cyclohexanetriol and can be modified for this compound synthesis.[2]

Materials:

-

1,2,4-Benzenetriol

-

Rhodium on aluminum oxide (5%) or Raney-nickel

-

Ethanol (B145695) or Tetrahydrofuran (THF)

-

High-pressure hydrogenation apparatus

Procedure:

-

In a high-pressure reactor, a solution of 1,2,4-benzenetriol in a suitable solvent (e.g., ethanol or THF) is prepared.

-

A catalytic amount of rhodium on aluminum oxide or Raney-nickel is added to the solution.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction is carried out at elevated temperature (e.g., 100°C) and high pressure (e.g., 100 atmospheres) for a specified duration (e.g., 15-16 hours).

-

After cooling and venting the reactor, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product mixture.

Purification Protocol: Flash Column Chromatography

Purification of the crude product to isolate specific stereoisomers is typically achieved by flash column chromatography.[2]

Materials:

-

Crude cyclohexanetriol mixture

-

Silica (B1680970) gel (particle size 40-63 µm)

-

Solvent system (e.g., a mixture of chloroform, methanol, isopropanol, and water)

-

Chromatography column and accessories

Procedure:

-

A slurry of silica gel in the chosen eluent is prepared and packed into a chromatography column.

-

The crude cyclohexanetriol mixture is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted with the solvent system, and fractions are collected.

-

The composition of the fractions is monitored by a suitable technique (e.g., thin-layer chromatography).

-

Fractions containing the desired pure isomer are combined and the solvent is removed to yield the purified product.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization and stereochemical assignment of cyclohexanetriol isomers.

¹H and ¹³C NMR: The chemical shifts and coupling constants in ¹H NMR spectra, along with the number of signals in ¹³C NMR spectra, provide detailed information about the configuration of the hydroxyl groups (axial vs. equatorial) and the overall conformation of the cyclohexane ring.[2]

Applications in Drug Development

Cyclohexanetriol derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.

Anticancer Activity

Derivatives of cyclohexanetetrol, a closely related class of compounds, have shown potential in cancer therapy. For instance, {5-[(E)-benzylidene amino]-1,3,4-thiadiazol-2-yl} cyclohexane-1,2,3,5-tetrol derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3] The proposed mechanism of action for some of these compounds involves the induction of apoptosis through mitochondrial dysfunction and cell cycle arrest.[3]

Enzyme Inhibition

Cyclohexane derivatives are being explored as inhibitors of various enzymes.

-

Glycosidase Inhibitors: 5-amino-1,2,3,4-cyclohexanetetrol derivatives have been designed and synthesized as analogues of potent glycosidase inhibitors.[4] These compounds can mimic the structure of monosaccharides and interact with the active site of glycosidases.

-

Carbonic Anhydrase-II Inhibitors: Novel 1H-1,2,3-triazole analogs incorporating a cyclohexane moiety have been synthesized and evaluated as inhibitors of carbonic anhydrase-II, an enzyme implicated in various physiological and pathological processes.

The general approach for developing enzyme inhibitors from a cyclohexanetriol scaffold is depicted below.

Caption: Drug development workflow for enzyme inhibitors.

Conclusion

This compound and its isomers represent a valuable class of compounds for researchers in organic synthesis and medicinal chemistry. The stereoselective synthesis and purification of these molecules, while challenging, provide access to a diverse range of scaffolds for the development of novel therapeutic agents. The demonstrated biological activities of cyclohexanetriol derivatives, particularly in the areas of cancer and enzyme inhibition, underscore their potential for future drug discovery efforts. Further exploration of the structure-activity relationships of these compounds is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure of 1,2,3-Cyclohexanetriol

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and known biological significance of 1,2,3-cyclohexanetriol for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereoisomerism

This compound (C₆H₁₂O₃) is a cyclic polyol with three hydroxyl groups on adjacent carbon atoms of a cyclohexane (B81311) ring. The presence of three stereocenters gives rise to multiple stereoisomers, which can be broadly classified into cis and trans isomers based on the relative orientation of the hydroxyl groups. The stereochemistry and conformational preferences of these isomers are critical to their physical properties and biological activity.

Stereoisomers of this compound

There are four possible stereoisomers of this compound: two meso compounds and one pair of enantiomers.

-

(1R,2S,3R)-1,2,3-Cyclohexanetriol and (1S,2R,3S)-1,2,3-Cyclohexanetriol: This is a pair of enantiomers.

-

cis,cis-1,2,3-Cyclohexanetriol: This is a meso compound with a plane of symmetry.

-

cis,trans-1,2,3-Cyclohexanetriol: This is another meso compound.

The relationship between these stereoisomers can be visualized as follows:

The Biological Landscape of 1,2,3-Cyclohexanetriol Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,3-Cyclohexanetriol and its derivatives represent a class of polyhydroxylated alicyclic compounds. While the broader family of cyclohexane (B81311) polyols has been investigated for various biological activities, a comprehensive review of the scientific literature reveals a notable scarcity of specific research focused on the biological activities of this compound derivatives. This technical guide aims to provide a thorough overview of the available information on this core topic. Given the limited direct data, this paper will also explore the bioactivities of closely related isomers and other polyhydroxylated cyclohexane derivatives to offer a broader context and highlight potential avenues for future research and drug discovery. The information on related compounds, such as other cyclohexanetriol isomers and cyclohexanetetrols, provides valuable insights into the potential pharmacological applications of this underexplored chemical space.

Biological Activities of Cyclohexanetriol Isomers and Other Polyhydroxylated Cyclohexane Derivatives

While data on this compound derivatives is sparse, research on its isomers and other related compounds offers valuable insights into potential biological activities.

Anticancer Activity of Cyclohexane-1,2,3,5-tetrol Analogs

A study focused on the synthesis and biological evaluation of cyclohexane-1,2,3,5-tetrol analogs revealed promising anticancer properties. Ten synthesized analogs, specifically {[5-(E)-benzylidene amino]-1,3,4-thiadiazol-2-yl} cyclohexane-1,2,3,5-tetrol derivatives, were evaluated for their cytotoxic activity. Several of these compounds demonstrated potent anti-proliferative effects against various cancer cell lines, with some inducing apoptosis through mitochondrial dysfunction and cell cycle arrest[1]. The incorporation of a 1,3,4-thiadiazol moiety was found to significantly enhance the anticancer activity[1].

Biological Potential of 1,2,4-Cyclohexanetriol Derivatives

The 1,2,4-cyclohexanetriol scaffold is a key component in the structure of resiniferatoxin, a potent TRPV1 agonist. The biological activity of compounds containing the cage-like orthoester structural fragment derived from 1,2,4-trihydroxycyclohexane moieties has been reviewed, indicating a range of biological effects[2].

Antimicrobial and Anticancer Activities of Cyclohexanedione and Trione Derivatives

It is important to distinguish cyclohexanetriols from their oxidized counterparts, cyclohexanediones and triones, which have demonstrated a broader range of documented biological activities.

-

1,2-Cyclohexanedione derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents[3]. Their anticancer mechanism is often linked to the induction of apoptosis[3]. The antimicrobial action is thought to involve the disruption of the bacterial cell membrane[3].

-

Cyclohexane triones have been identified as a novel class of synthetic antibacterial agents. They are active against Gram-positive bacteria and have been shown to inhibit the transport of low-molecular-weight hydrophilic substances into bacteria, acting in a manner similar to hexachlorophene[1].

Quantitative Data on Related Compounds

The following table summarizes the available quantitative data on the biological activity of polyhydroxylated cyclohexane derivatives and related compounds. It is important to note the absence of specific data for this compound derivatives.

| Compound Class | Derivative/Analog | Target/Assay | Activity (IC₅₀) | Reference |

| Cyclohexane-1,2,3,5-tetrol | {5-[(E)-(4-chlorobenzylidene)amino]-1,3,4-thiadiazol-2-yl}cyclohexane-1,2,3,5-tetrol (5c) | MCF-7 (Breast Cancer) | Not specified, but noted as potent | [1] |

| Cyclohexane-1,2,3,5-tetrol | {5-[(E)-(4-fluorobenzylidene)amino]-1,3,4-thiadiazol-2-yl}cyclohexane-1,2,3,5-tetrol (5f) | MCF-7 (Breast Cancer) | Not specified, but noted as potent | [1] |

| Cyclohexane-1,2,3,5-tetrol | {5-[(E)-(4-hydroxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}cyclohexane-1,2,3,5-tetrol (5g) | MCF-7 (Breast Cancer) | Not specified, but noted as potent | [1] |

| Cyclohexane-1,2,3,5-tetrol | {5-[(E)-(4-nitrobenzylidene)amino]-1,3,4-thiadiazol-2-yl}cyclohexane-1,2,3,5-tetrol (5j) | MCF-7 (Breast Cancer) | Not specified, but noted as potent | [1] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound derivatives are not available in the literature. However, based on the methodologies used for related compounds, a general approach can be outlined.

General Synthesis of Cyclohexanetriol Derivatives

The synthesis of cyclohexanetriol derivatives would typically start from a commercially available cyclohexanetriol or a protected precursor. Derivatization could involve reactions such as esterification, etherification, or the introduction of heterocyclic moieties at one or more of the hydroxyl groups. Purification of the final compounds would likely be achieved through chromatographic techniques like column chromatography.

In Vitro Anticancer Activity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.

-

Cell Plating: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB dye.

-

Washing: Unbound dye is washed away.

-

Solubilization and Absorbance Reading: The bound dye is solubilized, and the absorbance is read on a plate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Compound Dilution: The test compounds are serially diluted in a 96-well plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizations: Workflows and Pathways

Due to the lack of specific data for this compound derivatives, the following diagrams represent generalized workflows and hypothetical pathways relevant to the screening and potential mechanism of action of novel bioactive compounds.

Caption: Generalized experimental workflow for the discovery of bioactive this compound derivatives.

Caption: Hypothetical signaling pathway for an anticancer this compound derivative.

Conclusion and Future Perspectives

The exploration of the biological activities of this compound derivatives is a nascent field with significant untapped potential. The current body of scientific literature lacks in-depth studies on this specific class of compounds. However, the promising anticancer and antimicrobial activities observed in closely related polyhydroxylated cyclohexane derivatives, such as other cyclohexanetriol isomers and cyclohexanetetrols, suggest that this compound derivatives are worthy candidates for future investigation in drug discovery programs.

Researchers are encouraged to undertake systematic studies involving the synthesis of diverse libraries of this compound derivatives and their subsequent screening for a wide range of biological activities. Such endeavors could unveil novel therapeutic agents with unique mechanisms of action. The methodologies and insights gained from studies on related compounds provide a solid foundation for initiating such research.

References

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure of all-cis-1,2,3-Cyclohexanetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of all-cis-1,2,3-cyclohexanetriol, a conformationally restricted polyol with significant potential in medicinal chemistry and materials science. Understanding its precise three-dimensional arrangement is paramount for designing novel therapeutics and functional materials. This document outlines the crystallographic parameters, experimental procedures for its synthesis and crystallization, and a detailed workflow for its structural determination.

Crystallographic Data Summary

The crystal structure of all-cis-1,2,3-cyclohexanetriol has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below, providing a quantitative overview of the unit cell and refinement parameters.

| Parameter | Value |

| Chemical Formula | C₆H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.236(2) |

| b (Å) | 4.914(1) |

| c (Å) | 22.700(5) |

| β (°) | 91.86(3) |

| Volume (ų) | 1364.2 |

| Z | 8 |

| Temperature (K) | 298 |

| Rgt(F) | 0.038 |

Experimental Protocols

Synthesis of all-cis-1,2,3-Cyclohexanetriol

The synthesis of all-cis-1,2,3-cyclohexanetriol can be achieved through the catalytic hydrogenation of 1,2,3-trihydroxybenzene (pyrogallol). A general procedure is outlined below:

-

Hydrogenation Setup: A high-pressure autoclave is charged with 1,2,3-trihydroxybenzene and a suitable hydrogenation catalyst, such as Raney Nickel or Rhodium on alumina.

-

Solvent Addition: An appropriate solvent, typically ethanol (B145695) or tetrahydrofuran, is added to the autoclave.

-

Hydrogenation Reaction: The vessel is sealed, purged with hydrogen gas, and then pressurized to a high pressure (e.g., 100 atmospheres). The reaction mixture is heated (e.g., to 100°C) and stirred for a prolonged period (e.g., 15 hours) to ensure complete reduction of the aromatic ring.

-

Work-up: After cooling and venting the hydrogen, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The resulting mixture of cyclohexanetriol isomers is purified by column chromatography on silica (B1680970) gel or by centrifugal counter-current chromatography to isolate the all-cis isomer.

Crystallization of all-cis-1,2,3-Cyclohexanetriol

Single crystals suitable for X-ray diffraction can be grown by the slow cooling of a saturated solution.[1]

-

Dissolution: The purified all-cis-1,2,3-cyclohexanetriol is dissolved in a minimal amount of hot acetone (B3395972) to create a saturated solution.

-

Slow Cooling: The hot solution is then allowed to cool slowly to room temperature. To promote the formation of large, high-quality crystals, the cooling process should be as gradual as possible. This can be achieved by placing the container in a Dewar flask filled with warm water or by using a programmable cooling apparatus.

-

Crystal Harvesting: Once crystals have formed, they are carefully harvested from the mother liquor and washed with a small amount of cold solvent.

-

Drying: The crystals are then dried under a gentle stream of inert gas or in a desiccator.

Crystal Structure Determination Workflow

The determination of the crystal structure of all-cis-1,2,3-cyclohexanetriol follows a well-established workflow, from crystal selection to structure refinement and validation.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Logical Relationship of Synthesis and Analysis

The synthesis and structural analysis of all-cis-1,2,3-cyclohexanetriol are interconnected processes, where the successful outcome of one is dependent on the other.

Caption: From Synthesis to Final Crystal Structure.

References

Conformational Landscape of 1,2,3-Cyclohexanetriol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational preferences of 1,2,3-cyclohexanetriol stereoisomers. Understanding the three-dimensional structure of these molecules is paramount in fields such as drug design and materials science, as conformation dictates molecular interactions and, consequently, biological activity and physical properties. This document synthesizes experimental data and theoretical principles to offer a detailed view of the conformational equilibria of the four stereoisomers of this compound.

Introduction to this compound Stereoisomers

This compound possesses three chiral centers, giving rise to a total of four possible stereoisomers. These are:

-

(1R,2R,3R)-1,2,3-Cyclohexanetriol and its enantiomer (1S,2S,3S)-1,2,3-Cyclohexanetriol (a racemic mixture, hereafter referred to as the all-trans isomer for simplicity, although this is not a standard nomenclature).

-

(1R,2R,3S)-1,2,3-Cyclohexanetriol (a meso compound, hereafter referred to as the cis,cis or all-cis isomer).

-

(1R,2S,3R)-1,2,3-Cyclohexanetriol (a meso compound, hereafter referred to as the cis,trans,cis isomer).

-

(1R,2S,3S)-1,2,3-Cyclohexanetriol and its enantiomer (1S,2R,3R)-1,2,3-Cyclohexanetriol (a racemic mixture, hereafter referred to as the trans,cis,trans isomer).

The conformational analysis of these isomers is primarily governed by the interplay of several factors within the flexible cyclohexane (B81311) ring:

-

Steric Hindrance: Repulsive interactions between bulky substituents, particularly the energetic penalty of placing hydroxyl groups in axial positions (A-value) and the more severe 1,3-diaxial interactions.

-

Intramolecular Hydrogen Bonding: Attractive interactions between hydroxyl groups can stabilize certain conformations, sometimes overriding steric considerations.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the conformational equilibrium by solvating the hydroxyl groups to varying extents.

The most stable conformation for a cyclohexane ring is the chair form. This guide will focus on the equilibrium between the two possible chair conformations for each stereoisomer.

Stereoisomers and their Conformational Equilibria

The following diagram illustrates the relationships between the different stereoisomers of this compound.

The conformational equilibrium for each isomer involves a ring flip between two chair forms. The relative stability of these conformers is determined by the number and type of unfavorable interactions, primarily 1,3-diaxial interactions, and the presence of stabilizing intramolecular hydrogen bonds.

all-cis-(1R,2R,3S)-1,2,3-Cyclohexanetriol (meso)

The all-cis isomer can exist in two chair conformations. In one conformer, the hydroxyl groups are arranged as axial-equatorial-axial (a,e,a). The ring flip converts this to an equatorial-axial-equatorial (e,a,e) arrangement.

A crystal structure of all-cis-cyclohexane-1,2,3-triol confirms that the molecule adopts a slightly distorted chair conformation where one hydroxyl group is axial and the other two are equatorial.[1] This suggests that the e,a,e conformation is significantly more stable. The preference for the e,a,e conformer is driven by minimizing the number of bulky axial substituents. The a,e,a conformer would suffer from two destabilizing 1,3-diaxial interactions between the axial hydroxyl groups and axial hydrogens.

Table 1: Conformational Data for all-cis-1,2,3-Cyclohexanetriol

| Conformer | Substituent Positions | Estimated Relative Energy (kcal/mol) | Key Interactions | Experimental Evidence |

| A | e,a,e | 0 | One axial OH | Crystal structure shows this conformation.[1] 1H NMR coupling constants are consistent with this major conformer.[1] |

| B | a,e,a | > 2.0 | Two axial OH groups leading to two 1,3-diaxial interactions with hydrogens. Potential for intramolecular H-bonding. | Not observed as the major conformer in the solid state. |

Other Stereoisomers

Detailed experimental and computational data for the other three stereoisomers are less readily available in the literature. However, their conformational preferences can be predicted based on the established principles of cyclohexane conformational analysis. The key is to evaluate the steric strain in each of the two chair conformers for each isomer. The presence of vicinal hydroxyl groups also introduces the possibility of intramolecular hydrogen bonding, which can stabilize conformers with axial hydroxyl groups, partially offsetting the steric strain.

Table 2: Predicted Conformational Preferences for other this compound Isomers

| Isomer | Conformer 1 (Positions) | Conformer 2 (Positions) | Predicted More Stable Conformer | Rationale |

| all-trans | a,a,a | e,e,e | e,e,e | Minimizes the number of axial substituents, avoiding three 1,3-diaxial interactions. |

| cis,trans,cis | a,a,e | e,e,a | e,e,a | Minimizes the number of axial substituents. |

| trans,cis,trans | a,e,a | e,a,e | e,a,e | Both conformers have one axial and two equatorial groups, but the relative positions may lead to differing stabilities due to hydrogen bonding possibilities. |

Experimental Protocols

The primary experimental technique for determining conformational equilibria in solution is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.

Low-Temperature 1H and 13C NMR Spectroscopy

Objective: To slow the rate of chair-chair interconversion to the point where signals for individual conformers can be resolved and their populations determined by integration.

Methodology:

-

Sample Preparation: Dissolve a known concentration of the this compound isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD2Cl2, CDCl3, or a mixture like CHF2Cl/CHFCl2).

-

Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable temperature unit capable of reaching temperatures as low as -100 °C or below.

-

Data Acquisition:

-

Acquire a standard 1H NMR spectrum at room temperature to observe the time-averaged signals.

-

Gradually lower the temperature in increments of 10-20 °C, acquiring a spectrum at each temperature.

-

Observe the broadening of signals as the coalescence temperature is approached.

-

Continue cooling until sharp, distinct signals for each conformer are observed.

-

For 13C NMR, acquire proton-decoupled spectra at low temperatures to observe separate signals for the carbons in each conformer.

-

-

Data Analysis:

-

Integrate the well-resolved signals corresponding to each conformer in both the 1H and 13C spectra. The ratio of the integrals directly corresponds to the population ratio of the conformers.

-

Calculate the equilibrium constant, Keq = [major conformer]/[minor conformer].

-

Determine the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

-

Analysis of Vicinal Coupling Constants (3JHH)

Objective: To use room-temperature NMR data to estimate the conformational equilibrium based on the relationship between vicinal proton-proton coupling constants and the dihedral angle between them (the Karplus equation).

Methodology:

-

Data Acquisition: Acquire a high-resolution 1H NMR spectrum at room temperature, ensuring sufficient digital resolution to accurately measure coupling constants.

-

Spectral Analysis: Assign the proton signals and accurately measure the vicinal coupling constants (3JHH) for protons on adjacent carbons.

-

Karplus Equation Application:

-

The observed coupling constant (Jobs) is a weighted average of the coupling constants in the two chair conformers: Jobs = PAJA + PBJB, where PA and PB are the mole fractions of conformers A and B, and JA and JB are the coupling constants for the pure conformers.

-

Estimate the coupling constants for the pure conformers (JA and JB) based on the expected dihedral angles (approximately 60° for axial-equatorial and equatorial-equatorial, and 180° for axial-axial) and a suitable form of the Karplus equation (J = Acos2θ + Bcosθ + C). The parameters A, B, and C are empirically derived.[2]

-

With the observed coupling constant and the estimated values for the pure conformers, solve for the populations PA and PB (since PA + PB = 1).

-

For the all-cis isomer in D2O, the reported vicinal coupling constants are J = 2.7 Hz, J = 4.6 Hz, and J = 11.4 Hz.[1] The large value of 11.4 Hz is indicative of a dominant axial-axial coupling, supporting the prevalence of the e,a,e conformer.

-

The following diagram illustrates the workflow for NMR-based conformational analysis.

Computational Chemistry Protocols

Computational methods are invaluable for corroborating experimental findings and for providing energetic data that may be difficult to obtain experimentally.

Objective: To calculate the relative energies and geometries of the different conformers of each this compound isomer.

Molecular Mechanics (MM)

Methodology:

-

Software: Use a molecular modeling package such as Avogadro, Chem3D, or MacroModel.

-

Force Field: Select a suitable force field, such as MMFF94, which is generally recommended for conformational analysis of organic molecules.[3]

-

Procedure:

-

Construct the initial 3D structure of each conformer for each isomer.

-

Perform a conformational search to identify all low-energy minima.

-

For each identified conformer, perform a geometry optimization to find the lowest energy structure.

-

Calculate the steric energy for each optimized conformer. The difference in steric energies provides an estimate of the relative stability.

-

Density Functional Theory (DFT)

Methodology:

-

Software: Employ a quantum chemistry package like Gaussian, ORCA, or Spartan.

-

Method:

-

Start with the geometries obtained from molecular mechanics.

-

Perform geometry optimization using a functional that accounts for dispersion interactions, which are important for accurate conformational energies. Recommended functionals include M06-2X or B3LYP with a dispersion correction (e.g., B3LYP-D3).[4]

-

Use a reasonably large basis set, such as 6-311+G(d,p), to ensure accuracy.

-

-

Analysis:

-

Calculate the electronic energies of the optimized conformers.

-

Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the free energy.

-

The relative free energies of the conformers can then be compared to predict their equilibrium populations.

-

The logical relationship between these computational methods is depicted below.

Conclusion

The conformational analysis of this compound isomers reveals a complex interplay of steric and electronic effects. While the all-cis isomer is experimentally confirmed to predominantly exist in a chair conformation with one axial and two equatorial hydroxyl groups, the conformational preferences of the other isomers can be reliably predicted using established principles. For all isomers, the conformer that minimizes the number of sterically demanding axial hydroxyl groups is expected to be the most stable. However, the potential for intramolecular hydrogen bonding can provide a stabilizing influence for conformers with adjacent axial and equatorial or diaxial hydroxyl groups, and this effect will be highly dependent on the solvent environment. A combined approach using low-temperature NMR spectroscopy and high-level computational chemistry provides the most robust means of quantitatively determining the conformational landscape of these important molecules. This detailed understanding is crucial for predicting their interactions in biological systems and for the rational design of new chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Karplus equation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 1,2,3-Cyclohexanetriol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-cyclohexanetriol, a polyhydroxy compound of interest in various chemical and pharmaceutical research areas. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₂O₃, with a molecular weight of 132.16 g/mol . The spectroscopic data presented below has been aggregated from various spectral databases and is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were acquired in deuterium (B1214612) oxide (D₂O).

¹H NMR Data

| Chemical Shift (δ) ppm |

| 1.36 |

| 1.74 |

| 3.69 |

| 3.94 |

¹³C NMR Data

| Chemical Shift (δ) ppm |

| 23.0 |

| 31.2 |

| 71.9 |

| 75.3 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound, prepared as a KBr pellet, reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| 3350 | 2.0 | O-H stretch (broad) |

| 2930 | 15.0 | C-H stretch (aliphatic) |

| 1450 | 40.0 | C-H bend (scissoring) |

| 1350 | 45.0 | C-H bend (wagging) |

| 1250 | 50.0 | C-O stretch (secondary alcohol) |

| 1080 | 25.0 | C-O stretch (primary alcohol) |

| 1040 | 20.0 | C-C stretch |

| 980 | 40.0 | O-H bend (out-of-plane) |

| 900 | 55.0 | C-H bend (rocking) |

| 850 | 60.0 | C-C stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides insights into its molecular weight and fragmentation pattern.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 57 | 100.0 |

| 70 | 95.0 |

| 58 | 55.0 |

| 96 | 30.0 |

| 86 | 28.0 |

| 41 | 25.0 |

| 68 | 22.0 |

| 73 | 20.0 |

| 114 | 18.0 |

| 132 | 5.0 |

Experimental Protocols

The following protocols outline the methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound was prepared in deuterium oxide (D₂O).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 90 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a standard reference. The use of D₂O as a solvent results in the exchange of the hydroxyl protons with deuterium, leading to their signal not being observed in the spectrum.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum was obtained on a 22.5 MHz spectrometer. The chemical shifts are reported in ppm.

Infrared Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of solid this compound was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The resulting mixture was then compressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The FT-IR spectrum was recorded in transmission mode. A background spectrum of a pure KBr pellet was first acquired and subtracted from the sample spectrum to obtain the final spectrum.

Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) was used to generate the mass spectrum.

-

Data Acquisition: The sample was introduced into the mass spectrometer, and the resulting ions were separated based on their mass-to-charge ratio (m/z). The relative abundance of each ion was recorded to produce the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Discovery and Synthesis of 1,2,3-Cyclohexanetriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Cyclohexanetriol, a vicinal triol of cyclohexane (B81311), exists as a set of stereoisomers that have played a significant role in the development of stereochemical theory and as intermediates in the synthesis of various natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for producing the different stereoisomers of this compound. It includes detailed experimental protocols for key syntheses, quantitative data for comparative analysis, and logical diagrams to illustrate the stereochemical relationships and synthetic pathways.

Historical Discovery and Early Synthetic Efforts

The initial synthesis of two of the three possible stereoisomers of this compound was first reported by Brunel in the early 1900s , starting from cyclohexene (B86901).[1] Later, Lindemann and de Lange were instrumental in characterizing all three isomers, which they obtained through the hydrogenation of pyrogallol (B1678534) .[1]

A significant advancement in the stereochemical understanding and synthesis of a specific isomer came from the work of Gogek, Moir, McRae, and Purves . They developed an improved synthesis for the cis-cis-trans-isomer and critically, they were able to deduce the stereochemical structures of the three isomers by applying the principles of the Walden inversion .[1][2] This was a pivotal moment in confirming the spatial arrangement of the hydroxyl groups on the cyclohexane ring.

Key Synthetic Methodologies

The synthesis of this compound stereoisomers can be broadly categorized into two main approaches: the hydrogenation of aromatic precursors and the stereoselective dihydroxylation of cyclohexene derivatives.

Hydrogenation of Pyrogallol

The catalytic hydrogenation of pyrogallol (1,2,3-trihydroxybenzene) is a direct method to produce a mixture of this compound isomers. This method is particularly effective for producing the cis-cis-cis-isomer in significant yields.

Experimental Protocol: Hydrogenation of Pyrogallol

This protocol is adapted from the work of Gogek, Moir, McRae, and Purves.

Materials:

-

Pyrogallol

-

Raney Nickel catalyst

-

Hydrogen gas

-

High-pressure hydrogenation apparatus

Procedure:

-

A solution of pyrogallol in ethanol is placed in a high-pressure hydrogenation apparatus.

-

Raney Nickel catalyst is added to the solution.

-

The apparatus is sealed and purged with hydrogen gas.

-

The reaction is carried out at a specific temperature and pressure for a designated time (e.g., 140°C and 3000 p.s.i. for three hours).

-

After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The resulting mixture of cyclohexanetriol isomers is then separated by fractional distillation and recrystallization.

Quantitative Data:

| Starting Material | Catalyst | Product(s) | Yield | Reference |

| Pyrogallol | Raney Nickel | Mixture of this compound isomers | High (specific isomer yields vary) | [1] |

Oxidation of Cyclohexene Derivatives

A more versatile approach to obtaining specific stereoisomers of this compound involves the stereocontrolled oxidation of cyclohexene derivatives. The choice of starting material and oxidizing agent dictates the stereochemical outcome of the final product.

This isomer can be synthesized from cyclohexen-3-ol acetate (B1210297) through oxidation with performic acid. This reaction proceeds via an epoxide intermediate, and the subsequent ring-opening and hydrolysis lead to the desired triol.

Experimental Protocol: Oxidation of Cyclohexen-3-ol Acetate with Performic Acid

This protocol is based on the improved synthesis reported by Gogek, Moir, McRae, and Purves.[1]

Materials:

-

Cyclohexen-3-ol acetate

-

Formic acid (87%)

-

Hydrogen peroxide (30%)

-

Benzene

-

Sodium hydroxide (B78521) solution

Procedure:

-

A solution of performic acid is prepared by carefully adding hydrogen peroxide to formic acid.

-

Cyclohexen-3-ol acetate is added to the performic acid solution, and the reaction mixture is maintained at a controlled temperature (e.g., 55°C) for several hours.

-

The reaction mixture is then neutralized with a sodium hydroxide solution.

-

The product is extracted with an organic solvent such as benzene.

-

The organic extracts are combined, dried, and the solvent is evaporated.

-

The resulting crude product, a mixture of partly acylated triols, is then saponified (hydrolyzed) using a sodium hydroxide solution.

-

The final triol product is isolated and purified by distillation and recrystallization.

Quantitative Data:

| Starting Material | Oxidizing Agent | Major Product | Yield | Minor Product | Yield | Reference |

| Cyclohexen-3-ol acetate | Performic acid | cis-cis-trans-1,2,3-Cyclohexanetriol | 20-25% | cis-trans-cis-1,2,3-Cyclohexanetriol | 1-2% | [1][3] |

The cis-dihydroxylation of cyclohexene is a fundamental reaction that can be a starting point for the synthesis of 1,2,3-cyclohexanetriols. Osmium tetroxide is a classic reagent for achieving this transformation with high stereoselectivity.

Experimental Protocol: cis-Dihydroxylation of Cyclohexene

Materials:

-

Cyclohexene

-

Osmium tetroxide (OsO₄)

-

N-methylmorpholine N-oxide (NMO) or other co-oxidants

-

Suitable solvent (e.g., acetone/water mixture)

-

Sodium sulfite (B76179) or hydrogen sulfide (B99878) for workup

Procedure:

-

Cyclohexene is dissolved in a suitable solvent system.

-

A catalytic amount of osmium tetroxide and a stoichiometric amount of a co-oxidant (like NMO) are added to the solution.

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The reaction is quenched by the addition of a reducing agent like sodium sulfite or by bubbling hydrogen sulfide gas through the solution to precipitate the osmium species.

-

The mixture is filtered, and the filtrate is extracted with an organic solvent.

-

The organic extracts are dried, and the solvent is evaporated to yield the cis-1,2-cyclohexanediol.

Quantitative Data:

| Starting Material | Reagent | Product | Yield | Stereoselectivity |

| Cyclohexene | OsO₄ / NMO | cis-1,2-Cyclohexanediol | High | High (syn-addition) |

Stereochemical Relationships and Synthetic Logic

The stereochemical outcome of the synthesis of this compound isomers is governed by the reaction mechanisms. The hydrogenation of the planar pyrogallol ring can lead to different diastereomers depending on the catalyst surface interaction. In contrast, the oxidation of cyclohexene derivatives offers more predictable stereocontrol based on the principles of syn- and anti-addition to the double bond and the stereochemistry of epoxide ring-opening, which often proceeds with inversion of configuration (Walden inversion).

Caption: Synthetic pathways to this compound isomers.

Conclusion

The synthesis of this compound has a rich history intertwined with the development of stereochemical concepts. From the early work of Brunel and the definitive characterization by Lindemann and de Lange to the stereocontrolled syntheses developed by Gogek and others, the methodologies have evolved to provide access to specific stereoisomers. The choice of the synthetic route, whether through the hydrogenation of pyrogallol or the oxidation of cyclohexene derivatives, allows for the targeted production of the desired isomer. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers in organic synthesis and drug development who utilize these versatile building blocks.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of cis-1,2,3-Cyclohexanetriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-1,2,3-cyclohexanetriol, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is achieved through a robust three-step sequence starting from cyclohexene (B86901). The key transformation involves a substrate-directed syn-dihydroxylation of an allylic alcohol intermediate using osmium tetroxide complexed with N,N,N',N'-tetramethylethylenediamine (TMEDA), which ensures high stereocontrol to yield the desired all-cis isomer. All quantitative data is summarized, and detailed experimental procedures are provided.

Introduction

cis-1,2,3-Cyclohexanetriol and its derivatives are important structural motifs in a variety of biologically active molecules and natural products. Their rigid, polyhydroxylated cyclohexane (B81311) core makes them attractive scaffolds for the development of novel therapeutics, including glycosidase inhibitors and antiviral agents. The stereocontrolled synthesis of these triols is crucial for elucidating structure-activity relationships and for the preparation of enantiomerically pure drug candidates. The following protocols detail a reliable method for the preparation of the all-cis diastereomer.

Overall Synthesis Scheme

The stereoselective synthesis of cis-1,2,3-cyclohexanetriol is accomplished via a three-step reaction sequence starting from cyclohexene.

Caption: Overall synthetic route to cis-1,2,3-cyclohexanetriol.

Data Presentation

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| 1 | Epoxidation | Cyclohexene | Cyclohexene Oxide | m-Chloroperoxybenzoic acid (mCPBA) | ~85 | N/A | [1] |

| 2 | Isomerization | Cyclohexene Oxide | 3-Hydroxycyclohexene | Lithium diisopropylamide (LDA) | ~80 | N/A | General procedure |

| 3 | Dihydroxylation | 3-Hydroxycyclohexene | cis-1,2,3-Cyclohexanetriol | OsO4, TMEDA | ~70-80 (estimated) | >20:1 (estimated) | [2] |

Experimental Protocols

Step 1: Synthesis of Cyclohexene Oxide

This procedure describes the epoxidation of cyclohexene to yield cyclohexene oxide.

Materials:

-

Cyclohexene

-

m-Chloroperoxybenzoic acid (mCPBA, ~77%)

-

Dichloromethane (B109758) (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium sulfite (B76179) (Na2SO3) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-chloroperoxybenzoic acid (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude cyclohexene oxide can be purified by distillation.[3]

Caption: Workflow for the synthesis of cyclohexene oxide.

Step 2: Synthesis of 3-Hydroxycyclohexene (Cyclohex-2-en-1-ol)

This protocol describes the base-catalyzed isomerization of cyclohexene oxide to the allylic alcohol, 3-hydroxycyclohexene.

Materials:

-

Cyclohexene oxide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine (1.2 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add a solution of cyclohexene oxide (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-